

# Application Notes and Protocols for Tube Formation Assay with **Ki 23057**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ki 23057**

Cat. No.: **B1683903**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro tube formation assay to assess the anti-angiogenic potential of **Ki 23057**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.<sup>[1][2][3][4]</sup> The tube formation assay is a widely used in vitro method to model and quantify the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.<sup>[2][5][6]</sup>

**Ki 23057** is a small molecule synthetic tyrosine kinase inhibitor that specifically targets VEGFR2, blocking its autophosphorylation.<sup>[7]</sup> By inhibiting VEGFR2, **Ki 23057** has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF and to inhibit their ability to form tubular networks.<sup>[7]</sup> This makes the tube formation assay an ideal platform to study the anti-angiogenic effects of **Ki 23057**.

## Principle of the Assay

Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as Matrigel® or Cultrex®, will differentiate and form a network of tube-like structures.[5][6] This process mimics the *in vivo* formation of capillaries. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity.[8][9] The inhibitory effect of compounds like **Ki 23057** can be assessed by treating the endothelial cells with the compound and observing the reduction in tube formation compared to a vehicle control.

## Experimental Workflow

The following diagram illustrates the major steps involved in performing the tube formation assay with **Ki 23057**.



[Click to download full resolution via product page](#)

## Experimental workflow for the tube formation assay with **Ki 23057**.

# Detailed Experimental Protocol

## Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
- **Ki 23057**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Calcein AM (for fluorescent imaging, optional)
- Sterile, pre-chilled 96-well plates
- Sterile, pre-chilled pipette tips

## Protocol Steps

### 1. Preparation of Basement Membrane Extract (BME) Plate

- Thaw the BME solution overnight on ice in a 4°C refrigerator.[10] All subsequent steps involving BME should be performed on ice using pre-chilled plates and pipette tips to prevent premature gelation.[3][6][10]
- Using a pre-chilled pipette tip, add 50 µL of the thawed BME solution to each well of a pre-chilled 96-well plate.[1][2]
- Ensure the BME is spread evenly across the surface of each well by gently tapping the plate. [1]
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][8]

## 2. Endothelial Cell Culture and Seeding

- Culture HUVECs in Endothelial Cell Growth Medium in a 37°C incubator with 5% CO<sub>2</sub>. Use cells at early passages (P2-P6) for optimal results.[11]
- When cells reach 70-90% confluence, harvest them using Trypsin-EDTA.[11]
- Resuspend the harvested cells in a serum-reduced medium (e.g., 0.5-5% serum) to a final concentration of 2-4 x 10<sup>5</sup> cells/mL.[2][10]
- Once the BME has solidified, carefully add 100 µL of the cell suspension (containing 20,000 - 40,000 cells) to each well.[8]

## 3. Treatment with **Ki 23057**

- Prepare a stock solution of **Ki 23057** in DMSO.
- Perform serial dilutions of the **Ki 23057** stock solution in the same serum-reduced medium used for cell suspension to achieve the desired final concentrations.
- Immediately after seeding the cells, add the diluted **Ki 23057** or vehicle control (DMSO at the same final concentration) to the respective wells.
- Include the following controls:
  - Negative Control: Cells with vehicle (DMSO) only.
  - Positive Control (optional): A known angiogenesis inhibitor (e.g., Suramin or Vinblastine). [1]
  - Untreated Control: Cells in medium without any treatment.

## 4. Incubation and Visualization

- Incubate the plate at 37°C with 5% CO<sub>2</sub> for 4 to 18 hours.[1][2] The optimal incubation time may vary depending on the cell type and should be determined empirically. Monitor for tube formation periodically.

- Visualize the formation of capillary-like structures using an inverted phase-contrast microscope.
- (Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[6][12]

## 5. Data Acquisition and Analysis

- Capture images from at least three different fields per well.
- Quantify the extent of tube formation using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[8]
- The following parameters should be measured:
  - Total Tube Length: The sum of the lengths of all tubes.
  - Number of Branch Points: The number of intersections between tubes.
  - Number of Loops: The number of enclosed areas formed by the tubes.[8][9]

## Signaling Pathway of Ki 23057 in Angiogenesis Inhibition

**Ki 23057** exerts its anti-angiogenic effect by inhibiting the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and differentiation.



[Click to download full resolution via product page](#)

*VEGF signaling pathway and the inhibitory action of **Ki 23057**.*

## Data Presentation

The quantitative data obtained from the image analysis should be summarized in a table for clear comparison between different treatment groups.

| Treatment Group   | Concentration            | Total Tube Length (μm) | Number of Branch Points | Number of Loops |
|-------------------|--------------------------|------------------------|-------------------------|-----------------|
| Untreated Control | -                        | Mean ± SD              | Mean ± SD               | Mean ± SD       |
| Vehicle Control   | (e.g., 0.1% DMSO)        | Mean ± SD              | Mean ± SD               | Mean ± SD       |
| Ki 23057          | Low Conc. (e.g., 1 μM)   | Mean ± SD              | Mean ± SD               | Mean ± SD       |
| Ki 23057          | Mid Conc. (e.g., 10 μM)  | Mean ± SD              | Mean ± SD               | Mean ± SD       |
| Ki 23057          | High Conc. (e.g., 50 μM) | Mean ± SD              | Mean ± SD               | Mean ± SD       |
| Positive Control  | (e.g., Suramin 10 μM)    | Mean ± SD              | Mean ± SD               | Mean ± SD       |

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

## Troubleshooting

| Issue                         | Possible Cause                                              | Solution                                                             |
|-------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------|
| No Tube Formation             | Cells are at a high passage number.                         | Use endothelial cells at a low passage (P2-P6). <a href="#">[11]</a> |
| BME concentration is too low. | Ensure the BME forms a thick enough gel layer.              |                                                                      |
| Incomplete Tube Network       | Cell seeding density is too low.                            | Optimize the cell seeding density. <a href="#">[11]</a>              |
| Cell Monolayer Formation      | Cell seeding density is too high.                           | Reduce the number of cells seeded per well. <a href="#">[11]</a>     |
| High Well-to-Well Variability | Uneven coating of BME.                                      | Ensure even spreading of BME and avoid bubbles. <a href="#">[10]</a> |
| Inconsistent cell seeding.    | Ensure a homogenous cell suspension and accurate pipetting. |                                                                      |

## Conclusion

This protocol provides a comprehensive framework for utilizing the tube formation assay to evaluate the anti-angiogenic properties of **Ki 23057**. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the potential of this compound as an anti-angiogenic agent for therapeutic development. Careful optimization of cell density and incubation times will ensure reproducible and reliable results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. assaygenie.com [assaygenie.com]
- 2. cellbiolabs.com [cellbiolabs.com]

- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Pro-angiogenic cytokines and their role in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-genetics.com [n-genetics.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thundersci.com [thundersci.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. promocell.com [promocell.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tube Formation Assay with Ki 23057]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683903#how-to-perform-a-tube-formation-assay-with-ki-23057>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)